Antifungal protein precursor
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
RTCENLADKYRGPCFSGCDTHCTTKENAVSGRCRDDFRCWCTKRC |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Antifungal Protein Precursor Genes
Gene Architecture and Transcriptional Elements
The structural organization of antifungal protein precursor genes reveals key insights into their regulation and the processing of the resulting protein.
Promoter Region Analysis and Regulatory Motifs
The promoter regions of AFP genes, located upstream of the coding sequence, are critical for initiating transcription. Analysis of these regions has identified various regulatory motifs, which are specific DNA sequences that act as binding sites for transcription factors. For instance, the promoter of the afp gene in Aspergillus giganteus contains putative binding sites for the transcription factor PacC, which is known to mediate responses to ambient pH. nih.gov This suggests a direct link between environmental pH and the transcriptional activation of the afp gene. In Dichotomomyces cejpii, the transcription factor DcGliZ has been shown to bind to the promoter regions of several genes involved in gliotoxin (B1671588) biosynthesis, a compound with antifungal properties, indicating a coordinated regulatory network. mdpi.com The identification of such motifs is crucial for understanding how fungal cells control the expression of these defense-related genes in response to various signals. biocontrol-jena.comnih.gov
Intron-Exon Organization and Splice Sites
Fungal genes, including those encoding antifungal protein precursors, are often characterized by the presence of introns, which are non-coding sequences that interrupt the coding regions, or exons. davidmoore.org.uk These introns must be precisely removed from the precursor messenger RNA (pre-mRNA) through a process called splicing to generate a mature messenger RNA (mRNA) that can be translated into a protein. davidmoore.org.ukdavidmoore.org.uk
The intron-exon organization can vary significantly among different fungal species and even between different AFP genes within the same organism. For example, a comparison of the genomic and cDNA sequences of the pgafp (B1576970) gene from Penicillium chrysogenum revealed a coding region of 279 base pairs interrupted by two introns of 63 and 62 base pairs. nih.gov Fungal introns are generally short and the majority utilize canonical splice sites (5'GU...AG3'). nih.govnih.gov The process of splicing is carried out by a large molecular machine called the spliceosome, which recognizes specific sequences at the intron-exon junctions. nih.gov
Alternative splicing, a process where different combinations of exons are joined together, can generate multiple protein variants from a single gene, thereby increasing the proteomic diversity. davidmoore.org.uknih.gov While less common in fungi compared to higher eukaryotes, alternative splicing has been observed and can be influenced by environmental conditions, such as the presence of antifungal drugs. davidmoore.org.uknih.gov This suggests that splicing can act as a layer of post-transcriptional regulation for this compound genes.
Encoding of Signal Peptides and Pro-sequences within the Open Reading Frame
The open reading frame of this compound genes contains the genetic code for the entire protein, including specific sequences that direct its processing and secretion. These precursors are typically synthesized with an N-terminal signal peptide. nih.govpnas.org This short sequence of amino acids targets the protein for entry into the secretory pathway, ensuring that the mature antifungal protein is ultimately released outside the cell. nih.govwikipedia.org
Following the signal peptide, many antifungal protein precursors also contain a pro-sequence or pro-peptide. nih.govfrontiersin.org This region is believed to play a role in the correct folding of the protein and may also keep the protein in an inactive state, preventing it from harming the producing fungus itself. wikipedia.orgfrontiersin.org The pro-sequence is cleaved off during maturation, either before or during secretion, to release the active antifungal protein. frontiersin.org For instance, the precursor of the antifungal protein PgAFP from Penicillium chrysogenum consists of 92 amino acids, which is processed to the mature 58-amino acid protein. nih.gov This proteolytic processing is a critical step in the activation of the antifungal protein.
Transcriptional Regulation of Precursor Gene Expression
The expression of this compound genes is not constitutive but is instead tightly regulated by a variety of environmental and developmental cues. This ensures that the production of these potent proteins is coordinated with the specific needs of the fungus.
Environmental Stimuli and Stress Responses (e.g., pH, Heat Shock, Osmotic Stress, Carbon Starvation)
Fungi have evolved sophisticated mechanisms to sense and respond to changes in their environment, and the expression of this compound genes is often a key part of this response.
pH: Ambient pH is a significant factor influencing the expression of some AFP genes. For example, the transcription of the afp gene in Aspergillus giganteus is suppressed under acidic conditions and strongly induced under alkaline conditions, a regulation mediated by the PacC transcription factor. nih.govnih.gov This allows the fungus to tailor its defense mechanisms to the specific pH of its environment.
Heat Shock: Exposure to elevated temperatures can also trigger the expression of AFP genes. In A. giganteus, the expression of afp is up-regulated by heat shock, suggesting a role for this protein in the general stress response. nih.gov
Osmotic Stress: High concentrations of solutes, such as salts, create osmotic stress. The afp gene in A. giganteus is also upregulated in the presence of excess NaCl, indicating that antifungal proteins may contribute to the fungus's ability to cope with this type of environmental challenge. nih.gov
Carbon Starvation: The availability of nutrients, particularly carbon, is a critical determinant of fungal growth and development. Under conditions of carbon starvation, the expression of the afp gene in A. giganteus is upregulated. nih.gov This suggests that when resources are scarce, the fungus may produce antifungal proteins to outcompete other microorganisms for the limited nutrients. nih.gov This response is part of a broader metabolic adaptation to nutrient-limiting conditions. researchgate.netnih.gov
Developmental Regulation of Precursor Expression
The expression of this compound genes can also be linked to specific stages of fungal development. In Aspergillus giganteus, the expression of the afp gene is detectable only in the vegetative mycelium and not in aerial hyphae or conidia. nih.gov This developmental regulation indicates that the antifungal protein is primarily produced during the active growth phase of the fungus, potentially to protect the growing colony from competing microorganisms. This pattern of expression suggests that the production of antifungal proteins is an integral part of the fungus's developmental program, ensuring that these defensive molecules are deployed at the most appropriate times.
Below is an interactive data table summarizing the regulatory factors of the afp gene in Aspergillus giganteus.
| Regulatory Factor | Effect on afp Gene Expression | Reference |
| Alkaline pH | Strong Induction | nih.gov |
| Acidic pH | Suppression | nih.gov |
| Heat Shock | Up-regulation | nih.gov |
| Excess NaCl | Up-regulation | nih.gov |
| Ethanol | Up-regulation | nih.gov |
| Carbon Starvation | Up-regulation | nih.gov |
| Hydrogen Peroxide | Slight Decrease | nih.gov |
| Nitrogen Starvation | Slight Decrease | nih.gov |
| Developmental Stage | Expressed in vegetative mycelium | nih.gov |
Regulatory Pathways and Transcription Factors Governing Gene Induction
The induction of genes encoding antifungal protein precursors is a tightly regulated process, governed by complex signaling pathways and a variety of transcription factors (TFs). mdpi.com These regulatory networks ensure that the production of antifungal proteins is coordinated with cellular development, response to environmental stress, and the presence of competing microbes. mdpi.commdpi.com In fungi, transcription factors are key regulatory proteins that can be broadly categorized as either pathway-specific, controlling a single biosynthetic gene cluster, or global regulators that affect the expression of numerous genes across different metabolic pathways. mdpi.com
A significant family of fungal-specific transcription factors is the Zn(II)2Cys6 (or zinc cluster) family. nih.govnih.gov These proteins are exclusively found in fungi and are characterized by a conserved DNA-binding domain containing six cysteine residues that coordinate two zinc ions. mdpi.comnih.govnih.gov This structure is crucial for DNA recognition, typically binding to CGG triplets in the promoter regions of target genes. nih.gov Members of this family, such as Upc2 in Candida albicans, play a critical role in regulating the ergosterol (B1671047) biosynthetic pathway, a common target for azole antifungal drugs. nih.gov Upc2 induces the expression of ergosterol genes by binding to sterol response elements (SREs) in their promoters, and its inhibition is a promising target for novel antifungal therapies. nih.gov Another example is the TerR transcription factor from the Aspergillus terreus terrein (B1683088) gene cluster, which is essential for the induction of the cluster's genes. frontiersin.org
Other important families of transcription factors include the APSES TFs, which are involved in fungal development and mycotoxin biosynthesis. frontiersin.org In Aspergillus flavus, the APSES proteins AfRafA and AfStuA are central regulators for the synthesis of mycotoxins like aflatoxin and are also crucial for fungal development and pathogenicity. frontiersin.org The basic leucine (B10760876) zipper (bZIP) transcription factor MeaB in Aspergillus fumigatus is another key regulator, critical for cell wall integrity, biofilm formation, and virulence. nih.gov MeaB positively regulates genes involved in the biosynthesis of galactosaminogalactan and β-1,3-glucanosyltransferases, demonstrating a direct link between transcriptional regulation and the production of cell wall components that can have antifungal implications. nih.gov
These transcription factors are themselves regulated by upstream signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP pathways, which respond to external stimuli. mdpi.com The interplay between these signaling cascades and the downstream transcription factors creates a sophisticated regulatory web that allows the fungus to mount a specific and efficient response, including the production of antifungal proteins, to various environmental cues. mdpi.comfrontiersin.org
Genetic Engineering and Heterologous Expression Systems for Precursors
Strategies for Recombinant Production of Antifungal Proteins via Precursors
The production of antifungal proteins (AFPs) for research and biotechnological applications often relies on recombinant DNA technology and heterologous expression systems. nih.govibwf.de This approach circumvents challenges associated with low yields from native fungal producers or the difficulty in cultivating certain fungal species. ibwf.denih.gov Filamentous fungi, such as Aspergillus and Trichoderma species, are particularly valuable as cell factories for this purpose due to their high-capacity protein secretion pathways and their ability to perform complex eukaryotic post-translational modifications like glycosylation and disulfide bond formation, which are often essential for the stability and activity of the mature protein. mdpi.comnih.govnih.gov
A primary strategy involves cloning the gene encoding the this compound into an expression vector under the control of a strong, often inducible, promoter. ibwf.de This vector is then introduced into a suitable host organism. While bacteria like Escherichia coli are used for their rapid growth and simple genetics, they often fail to correctly fold or modify fungal proteins, making filamentous fungi a more suitable choice for many AFPs. ibwf.denih.gov Hosts like Aspergillus niger and Aspergillus oryzae are frequently used due to their GRAS (Generally Recognized as Safe) status and established use in industrial biotechnology. frontiersin.orgmdpi.com
To enhance protein secretion and yield, several genetic engineering strategies are employed. These include:
Codon Optimization: Modifying the precursor's gene sequence to match the codon usage of the expression host can significantly increase translation efficiency. nih.gov
Signal Peptide Engineering: The native signal peptide of the precursor can be replaced with a more efficient one from a highly secreted protein of the host organism, such as the glucoamylase (GlaA) signal peptide in Aspergillus. researchgate.net
Promoter Exchange: Placing the precursor gene under the control of a strong, well-characterized promoter from the host can drive high-level transcription. frontiersin.org
Host Strain Engineering: Modifying the host itself by, for example, deleting genes for major secreted proteases can prevent degradation of the recombinant protein. nih.govresearchgate.net CRISPR-Cas9 technology has become a powerful tool for such targeted gene manipulations in fungal hosts. nih.govnih.gov
For instance, in a study on Penicillium expansum AFPs, the precursors for PeAfpB and PeAfpC could not be detected when produced in the native fungus but were successfully produced and purified using a heterologous expression system in Penicillium chrysogenum. nih.gov This highlights the power of heterologous expression to produce proteins that are otherwise difficult to obtain. nih.gov
| Host Organism | Advantages | Disadvantages | Common Promoters | Ref. |
| Escherichia coli | Rapid growth, well-understood genetics, low cost. | Lack of post-translational modifications, potential for inclusion body formation. | T7, lac, trc | nih.gov |
| Saccharomyces cerevisiae | Eukaryotic, capable of some post-translational modifications, GRAS status. | Hyper-glycosylation can occur, lower secretion capacity than filamentous fungi. | GAL1, ADH1 | nih.gov |
| Aspergillus niger | High secretion capacity, performs complex modifications, GRAS status. | Can secrete native proteases, genetic manipulation can be complex. | glaA, amyB | frontiersin.orgmdpi.com |
| Aspergillus oryzae | Strong protein secretion, robust precursor supply for secondary metabolites, GRAS status. | Similar to A. niger. | α-amylase promoter | nih.govmdpi.com |
| Pichia pastoris | Very high expression levels, efficient secretion, methanol-inducible promoter (AOX1). | Methanol use can be hazardous on an industrial scale. | AOX1 | nih.gov |
Use of Reporter Systems for Promoter Activity and Expression Analysis
Reporter systems are indispensable genetic tools for studying the transcriptional regulation of genes encoding antifungal protein precursors. nih.gov These systems allow for the qualitative and quantitative analysis of promoter activity under various physiological conditions, helping to identify key regulatory elements and the transcription factors that bind to them. nih.govnih.gov The fundamental strategy involves fusing the promoter region of the gene of interest to a reporter gene whose product is easily detectable and quantifiable. nih.gov
Commonly used reporter genes in fungal systems include:
Luciferase (luc) : This enzyme catalyzes a light-emitting reaction in the presence of its substrate, luciferin. The resulting luminescence is highly sensitive and can be easily measured, making it ideal for quantitative promoter analysis. nih.gov For example, a firefly luciferase reporter system was developed for Aspergillus fumigatus to study stress-regulated transcription and map promoter elements of the cyp51A gene, which is involved in azole resistance. nih.gov Similarly, the promoter activity of the anafp gene in A. niger was visualized using a luciferase reporter, revealing that its expression was highest at the growing edge of the colony. frontiersin.org
Green Fluorescent Protein (gfp) : GFP and its variants are intrinsically fluorescent proteins that allow for real-time, non-invasive visualization of gene expression in living cells. nih.gov
β-galactosidase (lacZ) : This enzyme cleaves a chromogenic substrate (like X-gal) to produce a colored product, allowing for both qualitative (on plates) and quantitative (in liquid assays) analysis. nih.gov However, some fungi have endogenous β-galactosidase activity, which can create background noise. nih.gov
β-glucuronidase (gusA) : Similar to lacZ, this enzyme acts on specific substrates to produce a detectable signal. It is widely used but can also suffer from endogenous background activity in some fungal species. nih.gov
A novel reporter system developed for Aspergillus nidulans utilizes the npgA gene, which encodes a 4'-phosphopantetheinyl transferase (PPTase). nih.gov When a promoter is fused to npgA and introduced into a pigmentless mutant, the restoration of color provides a direct and rapid visual readout of the promoter's transcriptional activity, avoiding the need for laborious verification processes associated with other systems. nih.gov In another study, a β-galactosidase reporter strain of A. niger was used to demonstrate that the transcription factor TerR was sufficient to activate the terA promoter from the terrein gene cluster in this heterologous host. frontiersin.org These reporter systems are crucial for dissecting the complex regulatory circuits that control the expression of antifungal protein precursors.
Impact of Gene Manipulation on Precursor Processing and Mature Protein Yield
Genetic manipulation of the host strain or the precursor gene itself has a profound impact on the processing of the this compound and the final yield of the mature, active protein. mdpi.com Engineering efforts are typically focused on optimizing various stages of the protein production and secretion pathway, from transcription to post-translational modification and transport out of the cell. nih.govresearchgate.net
One of the most effective strategies is to enhance the transcription and translation of the precursor gene. This can be achieved by placing the gene under the control of a strong constitutive or inducible promoter and by optimizing its codon usage for the expression host. nih.gov However, simply increasing the amount of precursor polypeptide is often not enough, as bottlenecks can occur later in the secretory pathway. mdpi.com The classical protein secretion pathway in filamentous fungi involves the endoplasmic reticulum (ER) for protein folding and modification, followed by transport through the Golgi apparatus. mdpi.com Overexpression of a precursor can lead to its misfolding and accumulation in the ER, triggering the Unfolded Protein Response (UPR) and subsequent degradation, which ultimately lowers the yield. mdpi.com
Targeted genetic modifications using tools like CRISPR-Cas9 can address these bottlenecks. nih.gov Key strategies and their impacts include:
Chaperone and Foldase Co-expression : Overexpressing genes for ER-resident chaperones (e.g., BipA) or foldases (e.g., PdiA) can enhance the proper folding of the precursor protein, preventing aggregation and increasing the flux of correctly folded protein through the secretory pathway.
Deletion of Protease Genes : Host-secreted proteases can degrade the recombinant antifungal protein in the fermentation medium, significantly reducing the final yield. Deleting the genes encoding these proteases is a common and effective strategy to improve protein stability and recovery. nih.govresearchgate.net
Manipulation of Regulatory Genes : Overexpressing or deleting key transcription factors that regulate the secretory pathway or secondary metabolism can globally impact protein production. mdpi.comfrontiersin.org For example, deleting a negative transcriptional regulator, mcrA, in Aspergillus wentii led to the enhanced production of a range of secondary metabolites. nih.gov
Biosynthesis, Post Translational Processing, and Maturation Pathways
Ribosomal Synthesis and Co-translational Events
The synthesis of antifungal protein precursors originates on ribosomes, the cellular machinery responsible for protein production. rockefeller.edu The genetic information encoded in messenger RNA (mRNA) is translated into a polypeptide chain. For secreted proteins like antifungal protein precursors, this process is often coupled with their entry into the secretory pathway, a series of membrane-bound organelles that facilitate protein modification and transport.
Co-translational events, which occur while the polypeptide chain is still being synthesized, are critical for directing the nascent protein to its correct cellular location. In the case of antifungal protein precursors, a key co-translational event is the recognition of an N-terminal signal peptide by the signal recognition particle (SRP). This interaction temporarily halts translation and targets the ribosome-nascent chain complex to the endoplasmic reticulum (ER) membrane. researchgate.net This ensures that the protein is threaded into the lumen of the ER as it is being synthesized, a process known as co-translational translocation. nih.govoup.com
Recent studies in the fungal pathogen Candida albicans have highlighted the importance of translational regulation in processes like biofilm formation, where distinct sets of genes involved in secretion and pathogenesis are controlled at the translational level. nih.gov Furthermore, research on paralogous H2B-like proteins in C. albicans has revealed that co-translational assembly can ensure the specificity of protein-protein interactions, a mechanism that could also be relevant for the formation of functional antifungal protein complexes. biorxiv.org
Signal Peptide-Mediated Translocation and Secretory Pathway Entry
The entry of antifungal protein precursors into the secretory pathway is a critical step that is mediated by a short amino acid sequence at the N-terminus of the polypeptide, known as the signal peptide. pnas.orgfrontiersin.org This signal peptide acts as a molecular "zip code," directing the newly synthesized protein to the endoplasmic reticulum (ER). oup.comnih.gov
Once the signal recognition particle (SRP) binds to the signal peptide, the entire complex is targeted to the ER membrane, where it interacts with the SRP receptor. researchgate.net This interaction facilitates the docking of the ribosome with a protein channel called the translocon. researchgate.netoup.com The nascent polypeptide chain is then threaded through the translocon into the ER lumen. nih.gov This process can occur either co-translationally, as the protein is being synthesized, or post-translationally, after the entire protein has been made. nih.govnih.gov
The characteristics of the signal peptide, particularly the length and hydrophobicity of its central region, can influence the translocation route. nih.govbiorxiv.org For instance, some signal peptides may direct the protein to the SRP-dependent pathway, while others may utilize an alternative, SRP-independent route. biorxiv.org
The endoplasmic reticulum (ER) serves as the primary site for the folding and initial processing of secreted proteins, including antifungal protein precursors. nih.govcusabio.com The ER lumen provides a unique environment that is conducive to proper protein folding, with a high concentration of molecular chaperones and folding enzymes. nih.govnih.gov
Molecular chaperones, such as BiP (an Hsp70 family member), calnexin, and calreticulin, bind to unfolded or partially folded polypeptide chains, preventing their aggregation and assisting them in attaining their correct three-dimensional structure. researchgate.netnih.gov The ER is also the site of crucial post-translational modifications, such as the formation of disulfide bonds, which are essential for the stability and activity of many antifungal proteins. cusabio.com This process is catalyzed by enzymes like protein disulfide isomerase (PDI). researchgate.net
The ER functions as a stringent quality control checkpoint. cusabio.com Only correctly folded and assembled proteins are allowed to exit the ER and proceed to the next stage of the secretory pathway, the Golgi apparatus. researchgate.net Misfolded proteins are retained in the ER and are eventually targeted for degradation through a process known as ER-associated degradation (ERAD). cusabio.com If the load of unfolded proteins exceeds the folding capacity of the ER, a state of "ER stress" can occur, triggering the unfolded protein response (UPR). nih.govresearchgate.net The UPR is an adaptive signaling pathway that aims to restore ER homeostasis by upregulating the expression of genes involved in protein folding and degradation. nih.gov
Following their proper folding and initial processing in the endoplasmic reticulum (ER), antifungal protein precursors are transported to the Golgi apparatus for further modifications and sorting. nih.govnih.gov This transport occurs via COPII-coated vesicles that bud off from the ER and fuse with the Golgi. oup.comnih.gov
Within the Golgi, the proteins move through a series of flattened sacs called cisternae, where they may undergo additional post-translational modifications. nih.gov Finally, at the trans-Golgi network (TGN), the mature antifungal proteins are sorted into secretory vesicles. researchgate.net These vesicles then travel to the plasma membrane and fuse with it, releasing their contents into the extracellular space in a process called exocytosis. nih.gov
While the classical ER-Golgi pathway is the primary route for the secretion of many antifungal proteins, some fungi also utilize non-classical secretion pathways that bypass the Golgi. louisville.edu These alternative routes are less well understood but may play a role in the secretion of certain types of antifungal proteins, particularly those that lack a conventional N-terminal signal peptide. louisville.edu The secretion of antifungal proteins is a crucial aspect of fungal pathogenesis and the interaction of fungi with their environment. nih.govresearchgate.net
Proteolytic Processing of Precursors
A crucial step in the maturation of many antifungal proteins is proteolytic processing, where the inactive precursor protein is cleaved by specific proteases to yield the active, mature protein. This processing often involves the removal of a signal peptide and, in some cases, a prodomain.
As the antifungal protein precursor is translocated into the endoplasmic reticulum (ER), the N-terminal signal peptide is typically cleaved off by a membrane-bound enzyme complex called signal peptidase. nih.govnih.govresearchgate.net This cleavage event is essential for releasing the protein into the ER lumen and allowing it to fold correctly. dntb.gov.ua The recognition and cleavage of the signal peptide are highly specific, ensuring that only proteins destined for the secretory pathway are processed in this manner. nih.gov The length and composition of the region around the cleavage site can influence the efficiency of this process. nih.gov Once cleaved, the signal peptide is usually degraded. researchgate.net
In addition to a signal peptide, some antifungal protein precursors contain an internal sequence known as a prodomain or pro-sequence. frontiersin.orgnih.govfrontiersin.org These prodomains can serve several important functions. They can act as intramolecular chaperones, assisting in the correct folding and stabilization of the mature protein. nih.gov In some cases, the prodomain is required for the proper trafficking and localization of the protein. nih.gov Prodomains can also maintain the antifungal protein in an inactive state, preventing it from causing damage to the producing cell. frontiersin.org
The removal of the prodomain to generate the active antifungal protein is a critical activation step. This cleavage is often carried out by specific proteases, such as Kex2-like proteases, which are typically located in the late Golgi or trans-Golgi network. researchgate.netnih.govnih.gov The cleavage sites for these proteases are often characterized by specific amino acid motifs. researchgate.net The proteolytic removal of the prodomain is a key regulatory step that ensures the antifungal protein is only activated at the appropriate time and place. nih.gov
Role and Removal of Prodomains/Pro-sequences
Putative Functions of Prodomains (e.g., Folding, Stability, Inactivity, Subcellular Targeting)
Many antifungal proteins are synthesized with an N-terminal prodomain, a sequence that is cleaved off during maturation. frontiersin.org These prodomains are not merely extraneous sequences; they often fulfill crucial roles in the lifecycle of the protein. bakerlab.orgnih.govplos.org
One of the primary functions of prodomains is to act as intramolecular chaperones, assisting in the proper folding of the mature protein domain. bakerlab.orgplos.org This is particularly important for complex proteins that might otherwise misfold or aggregate. bakerlab.org In vitro studies have demonstrated that the prodomain can be essential for producing correctly folded proteins in heterologous expression systems. plos.org The pro-peptide can guide the protein through intermediate, lower-energy states to achieve its native conformation. researchgate.net
Prodomains are also critical for maintaining the antifungal protein in an inactive state, a form often referred to as a zymogen. nih.govelsevier.es This prevents the protein from exerting its potentially cytotoxic effects within the producing cell before it is secreted. frontiersin.org The prodomain can sterically hinder the active site or maintain a conformation that is not conducive to activity. nih.gov This latency is a common regulatory mechanism for a wide range of proteins, including proteases and growth factors. nih.govresearchgate.net
Furthermore, prodomains can contain signals for subcellular targeting, directing the precursor protein to the correct cellular compartment for processing and secretion. plos.orgnih.gov They may also play a role in protein localization by interacting with components of the extracellular matrix. nih.govresearchgate.net For instance, some prodomains facilitate the association of the protein with the cell surface or extracellular environment. nih.gov
Table 1: Putative Functions of Prodomains in Antifungal Protein Precursors
| Function | Description |
| Folding | Acts as an intramolecular chaperone to ensure the correct three-dimensional structure of the mature protein. bakerlab.orgplos.org |
| Stability | Contributes to the overall stability of the precursor protein during synthesis and transport. plos.org |
| Inactivity | Maintains the protein in a latent, inactive state to prevent premature activity within the host cell. frontiersin.orgnih.gov |
| Subcellular Targeting | Contains sorting signals that direct the precursor to the appropriate cellular compartments for processing and secretion. plos.orgnih.gov |
Identification of Specific Proteases Involved in Precursor Maturation (e.g., Kex2p endopeptidase)
The maturation of antifungal protein precursors into their active form is dependent on the precise proteolytic cleavage of the prodomain. A key enzyme implicated in this process in fungi is the Kex2p endopeptidase (also known as kexin or Kex2-like protease). researchgate.netnih.gov
Kex2p is a calcium-dependent serine protease that resides primarily in the late trans-Golgi network. nih.gov It recognizes and cleaves precursor proteins at specific sites, typically after a pair of basic amino acid residues, most commonly Lys-Arg or Arg-Arg. nih.gov This cleavage event liberates the mature protein from its prodomain, triggering its activation. nih.gov
Homologs of Kex2p have been identified in a wide range of fungal species, including plant and human pathogens, suggesting that this is a conserved and crucial pathway for the maturation of secreted proteins. nih.gov In the context of antifungal proteins, Kex2-like proteases are responsible for processing a variety of effector proteins and toxins. plos.orgnih.gov For example, the processing of certain fungal effectors, now classified as Kex2 pro-domain–processed (K2PP) effectors, has been shown to be dependent on Kex2 activity. researchgate.net
Other Post-Translational Modifications (PTMs) and Their Functional Implications
Beyond the proteolytic removal of prodomains, antifungal proteins can undergo a variety of other post-translational modifications (PTMs). These modifications expand the functional diversity of the proteome and are critical for regulating protein activity, stability, and localization. nih.govbohrium.com
Glycosylation, Phosphorylation, Acetylation, Ubiquitination, and Methylation
A range of PTMs have been identified in fungal proteins, each with distinct roles in cellular processes. nih.govnih.govasm.org
Glycosylation : This involves the addition of sugar moieties (glycans) to the protein backbone and is a crucial PTM for many secreted and cell-surface proteins. nih.govplos.org N-linked and O-linked glycosylation can influence protein folding, stability, transport, and immunogenicity. nih.govnih.gov It can also protect proteins from degradation by proteases. nih.gov
Phosphorylation : The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a key regulatory mechanism in signal transduction and can modulate enzyme activity. mdpi.comembopress.org
Acetylation : The addition of an acetyl group, typically to lysine (B10760008) residues, can alter protein-protein interactions and protein stability. frontiersin.orgnih.gov Histone acetylation is a well-studied example that plays a major role in regulating gene expression. nih.govfrontiersin.org
Ubiquitination : This is the attachment of ubiquitin, a small regulatory protein, to a substrate protein. Polyubiquitination often targets proteins for degradation by the proteasome, while other forms of ubiquitination can have non-proteolytic regulatory roles. nih.govfrontiersin.org
Methylation : The addition of a methyl group to lysine or arginine residues is another important PTM, particularly in the context of histones, where it influences chromatin structure and gene expression. nih.govannualreviews.org
Table 2: Key Post-Translational Modifications in Fungal Proteins
| Modification | Description |
| Glycosylation | Covalent attachment of sugar moieties, impacting folding, stability, and transport. nih.govnih.govplos.org |
| Phosphorylation | Reversible addition of a phosphate group, regulating protein activity and signaling. mdpi.comembopress.org |
| Acetylation | Addition of an acetyl group, influencing protein interactions and gene expression. frontiersin.orgnih.gov |
| Ubiquitination | Attachment of ubiquitin, often signaling for protein degradation. nih.govfrontiersin.org |
| Methylation | Addition of a methyl group, playing a key role in chromatin regulation. nih.govannualreviews.org |
Disulfide Bond Formation and Structural Stabilization
Many antifungal proteins, particularly those that are secreted, are rich in cysteine residues. The formation of intramolecular disulfide bonds between these cysteine residues is a critical PTM for the structural integrity and stability of these proteins. nih.govacs.org These covalent cross-links lock the polypeptide chain into a specific three-dimensional conformation, which is often essential for biological activity. nih.govacs.org
The disulfide bonds contribute to the compact and rigid structure of many antifungal proteins, making them resistant to proteolysis and stable over a wide range of pH and temperature. acs.org The correct pairing of cysteine residues to form the native disulfide bond pattern is crucial; incorrect pairings can lead to misfolded, inactive proteins. acs.org The formation of these bonds typically occurs in the endoplasmic reticulum, an oxidizing environment that facilitates this process. youtube.com
Impact of PTMs on Protein Activity, Stability, and Localization
Post-translational modifications collectively exert a profound influence on the biological function of antifungal proteins. nih.govmdpi.com By altering a protein's structure, charge, or hydrophobicity, PTMs can directly modulate its enzymatic activity or its ability to interact with other molecules. arxiv.org
PTMs are also central to protein stability. Glycosylation can shield a protein from proteases, while disulfide bonds provide significant structural reinforcement. nih.govnih.gov Conversely, ubiquitination can mark a protein for degradation, thereby controlling its cellular concentration. frontiersin.org
Furthermore, PTMs can act as signals for protein localization. Glycosylation can serve as a sorting determinant for delivery to the cell surface. jst.go.jp Other modifications can influence whether a protein remains in the cytoplasm, is transported to the nucleus, or is secreted from the cell. The intricate interplay of various PTMs allows for the precise regulation of protein function in response to cellular and environmental cues. nih.govbohrium.com
Molecular Mechanisms of Antifungal Action of Mature Proteins Derived from Precursors
Interaction with Fungal Cell Components
The initial and critical step in the action of many antifungal proteins is their interaction with the fungal cell envelope, which comprises the cell wall and the underlying cell membrane. This interaction is a prerequisite for their antifungal activity.
The fungal cell wall, a robust structure primarily composed of chitin (B13524), glucans, and glycoproteins, is the first point of contact for antifungal proteins. nih.govmdpi.com Many of these proteins are cationic and interact with anionic components of the fungal surface. nih.gov Some antifungal proteins use cell wall components as recognition motifs to target their activity against the fungus. nih.gov For instance, the plant defensin (B1577277) NaD1 has been shown to bind to both chitin and β-glucan. nih.gov However, the cell wall can also have a protective role for the fungus; for example, the β-glucan layer can sequester some defensins, diminishing their antifungal efficacy. nih.gov
Following interaction with the cell wall, a key mechanism of many antifungal proteins is the permeabilization and disruption of the fungal cell membrane. nih.govbohrium.comnih.gov This disruption can be a rapid process, with membrane permeabilization detected within minutes of exposure to the protein. nih.govbohrium.com The antifungal protein (AFP) from Aspergillus giganteus, for example, has been shown to cause membrane permeabilization in sensitive fungi, an effect that is diminished in the presence of cations. nih.govbohrium.com This permeabilization allows the influx of molecules that are normally excluded, such as the fluorescent dye SYTOX Green, which fluoresces upon binding to nucleic acids inside the cell, providing a direct measure of membrane integrity loss. nih.govnih.gov The extent and kinetics of permeabilization can be dose-dependent. Plant defensins, for instance, can induce a strong permeabilization at high concentrations that is sensitive to cations, suggesting direct peptide-phospholipid interactions. nih.govresearchgate.net At lower, growth-inhibitory concentrations, they can cause a weaker but more cation-resistant permeabilization, which appears to be mediated by specific binding sites. nih.gov
| Antifungal Protein | Fungal Target | Effect | Reference |
| NaD1 (Plant Defensin) | Fusarium oxysporum | Binds to β-glucan and chitin in the cell wall. | nih.gov |
| AFP (Aspergillus giganteus) | Various filamentous fungi | Induces rapid plasma membrane permeabilization. | nih.govbohrium.com |
| Plant Defensins (general) | Neurospora crassa | Cause dose-dependent membrane permeabilization. | nih.gov |
| Rs-AFP2 (Plant Defensin) | Neurospora crassa | Induces cation-resistant membrane permeabilization at low concentrations. | nih.gov |
The interaction of antifungal proteins with the fungal cell envelope is not merely a non-specific disruption but often involves binding to specific molecular targets. Glucans, major components of the fungal cell wall, are key targets. nih.gov The plant defensin NaD1 interacts with 1,3-β-glucan, and interestingly, the presence of this glucan layer can protect the fungus, while its enzymatic removal or inhibition of its synthesis enhances the protein's antifungal activity. nih.gov
Phospholipids and sphingolipids in the fungal cell membrane are also crucial targets. nih.gov The initial electrostatic attraction between cationic antifungal peptides and anionic components of the fungal membrane, such as phosphatidylserine (B164497), is a common feature. More specific interactions have also been identified; for instance, some plant defensins are known to interact with specific phosphoinositides and phosphatidic acid. nih.gov
While direct interaction with sterols like ergosterol (B1671047) is a known mechanism for polyene antifungals, some antifungal proteins may also indirectly affect sterol-rich membrane domains. Disruption of the membrane architecture by protein binding can alter the function of membrane-associated proteins, including ion channels. nih.gov The antifungal protein PAF from Penicillium chrysogenum is suggested to disrupt Ca²⁺ homeostasis by affecting ion channel activity, leading to an influx of extracellular calcium. nih.gov
| Protein/Peptide Family | Specific Target | Consequence of Interaction | Reference |
| Plant Defensins (e.g., NaD1) | β-Glucan, Chitin | Cell wall binding, recognition. β-glucan can offer protection to the fungus. | nih.gov |
| Antifungal Peptides (general) | Phospholipids, Sphingolipids | Initial binding and membrane disruption. | nih.gov |
| PAF (Penicillium chrysogenum) | Implicated Ca²⁺ channels | Influx of extracellular Ca²⁺, disruption of ion homeostasis. | nih.gov |
For some antifungal proteins, their activity is not confined to the cell surface; they are internalized to reach intracellular targets. This uptake is often an active, energy-dependent process, suggesting it is not simple diffusion but a regulated cellular mechanism. nih.govasm.org The internalization of the Penicillium chrysogenum antifungal protein (PAF) into sensitive Aspergillus species was found to depend on active metabolism and ATP. nih.gov The process was inhibited by low temperatures and metabolic inhibitors like sodium azide (B81097) and potassium cyanide, which block oxidative phosphorylation and thus ATP production. nih.gov
Furthermore, the inhibition of PAF uptake by latrunculin B, a drug that disrupts the actin cytoskeleton, points towards an endocytotic mechanism of internalization. nih.gov Endocytosis is a fundamental cellular process for the uptake of macromolecules and involves the invagination of the plasma membrane to form vesicles. asm.org This suggests that some fungi actively internalize these antifungal proteins, a process that ultimately leads to their demise. nih.govasm.org In contrast to proteins that act primarily by permeabilizing the membrane, these internalized proteins have distinct intracellular modes of action. asm.org
Intracellular Targets and Cellular Responses
Once inside the fungal cell, or through signaling cascades initiated at the membrane, antifungal proteins can disrupt a range of vital cellular processes, leading to fungistasis or cell death.
A critical intracellular target for some antifungal proteins is the synthesis of essential macromolecules. The antifungal protein AFP from Aspergillus giganteus has been shown to specifically inhibit chitin synthesis in sensitive fungi. asm.org Chitin is a crucial structural component of the fungal cell wall, and its synthesis is essential for growth and morphogenesis. nih.govmdpi.com AFP binds to chitin, and its presence leads to cell wall stress, triggering the cell wall integrity (CWI) pathway. asm.org Fungal mutants with deletions in certain chitin synthase genes show reduced sensitivity to AFP, further confirming that chitin synthesis is a key target. asm.org
Protein synthesis is another fundamental process targeted by certain antifungal proteins. nih.govslideshare.net Ribosome-inactivating proteins (RIPs) are a class of proteins that possess N-glycosidase activity, enabling them to depurinate ribosomal RNA. slideshare.netmdpi.com This action irreversibly damages the ribosome, leading to a halt in protein synthesis and subsequent cell death. slideshare.netmdpi.com RIPs isolated from both plants and fungi have demonstrated this intrinsic antifungal activity. slideshare.net
The metabolism and biosynthesis of amino acids, which are the building blocks of proteins, also represent a vulnerability in fungi that can be exploited by antifungal compounds. nih.govnih.gov Fungal pathways for synthesizing essential amino acids are often absent in humans, making them attractive targets for selective antifungal agents. nih.govnih.gov For example, disrupting the biosynthesis of histidine or branched-chain amino acids has been shown to reduce the virulence of pathogenic fungi. nih.govnih.gov The antifungal peptide P852 has been found to affect amino acid metabolism in Fusarium oxysporum. acs.org
| Antifungal Protein/Class | Biosynthetic Pathway Inhibited | Mechanism/Effect | Reference |
| AFP (Aspergillus giganteus) | Chitin Synthesis | Binds to chitin and inhibits chitin synthase activity, causing cell wall stress. | asm.org |
| Ribosome-Inactivating Proteins (RIPs) | Protein Synthesis | Depurinates ribosomal RNA, leading to irreversible inhibition of translation. | slideshare.netmdpi.com |
| Antifungal Peptide P852 | Amino Acid Metabolism | Affects intracellular amino acid metabolic pathways. | acs.org |
Maintaining a stable internal environment, or homeostasis, is critical for cell survival. Antifungal proteins can disrupt this delicate balance, particularly with respect to ion concentrations. frontiersin.orgnih.gov The disruption of calcium (Ca²⁺) homeostasis is a notable mechanism. nih.gov The antifungal protein PAF induces a significant increase in the cytosolic free Ca²⁺ concentration in Neurospora crassa. nih.gov This elevation is primarily due to an influx of calcium from the extracellular environment and perturbs the normal calcium signaling that governs many cellular processes, including growth and stress responses. nih.gov The ability of high external Ca²⁺ concentrations to counteract PAF's toxicity further supports the importance of this mechanism. nih.gov
Induction of Reactive Oxygen Species (ROS) Production
A common mechanism of action for many antifungal proteins is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause widespread damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.gov The accumulation of intracellular ROS is a significant elicitor of programmed cell death in fungi. asm.org
Several studies have demonstrated the capacity of antifungal proteins to trigger rapid and excessive ROS production in susceptible fungi. nih.gov For instance, the antifungal protein AfpB, derived from Penicillium digitatum, induces a swift accumulation of ROS in fungal hyphae, an event that precedes cell death. nih.gov Similarly, the plant-derived antifungal protein AtTCP21 from Arabidopsis thaliana instigates an environment repressive to fungal growth by generating intracellular ROS and mitochondrial superoxides. mdpi.com Another well-studied example is the Penicillium chrysogenum Antifungal Protein (PAF), which causes ROS-specific signals to appear along the plasma membrane and throughout the cytoplasm of treated Aspergillus nidulans hyphae. asm.org
Mitochondria are frequently identified as the primary source of this deleterious ROS production when fungal cells are challenged with antifungal compounds. asm.org The disruption of mitochondrial functions, particularly the electron transport chain, can lead to the formation of these damaging molecules. asm.orgnih.gov This induction of oxidative stress represents a potent and effective strategy employed by antifungal proteins to inhibit fungal growth and survival. asm.org
Table 1: Antifungal Proteins and Their Effects on ROS Production
| Antifungal Protein | Target Fungus/Fungi | Observed ROS-Related Effects | Source(s) |
|---|---|---|---|
| AfpB | Penicillium digitatum | Induces rapid ROS production prior to cell death. | nih.gov |
| AtTCP21 | Colletotrichum gloeosporioides, Fusarium graminearum, F. solani | Generates intracellular ROS and mitochondrial superoxides. | mdpi.com |
| PAF | Aspergillus nidulans | Elicits ROS signals along the plasma membrane and in the cytoplasm. | asm.org |
| Antifungal Peptides | Candida albicans | Mediate mitochondrial dysfunction and ROS accumulation. | mdpi.com |
Activation of Programmed Cell Death Pathways (e.g., Apoptosis-like Phenotype)
Beyond inflicting direct oxidative damage, many antifungal proteins act by triggering regulated cell death (RCD) or programmed cell death (PCD) pathways within the fungal cells themselves. nih.govasm.org This process is often characterized by a set of distinct morphological and biochemical features known as an apoptosis-like phenotype. asm.org Fungi, like other eukaryotes, can undergo PCD in response to various external stressors, including the presence of antifungal agents. frontiersin.org
The antifungal protein AfpB is a notable example of a protein that activates a self-injury program, triggering a regulated cell death cascade in the target fungus. nih.govasm.org The action of the antifungal protein PAF on Aspergillus nidulans provides detailed insights into this mechanism. asm.org Treatment with PAF induces key markers of apoptosis, including the exposure of phosphatidylserine on the outer surface of the cell membrane and the occurrence of DNA strand breaks, which are hallmarks of an apoptotic-like process. asm.org Likewise, the plant protein AtTCP21 induces morphological changes consistent with apoptosis in fungal cells. mdpi.com The activation of these intrinsic cell death pathways demonstrates a sophisticated mechanism where the antifungal protein co-opts the fungus's own cellular machinery to induce cell suicide. frontiersin.org
Table 2: Antifungal Proteins as Inducers of Programmed Cell Death
| Antifungal Protein | Target Fungus | Markers of Programmed Cell Death | Source(s) |
|---|---|---|---|
| AfpB | Penicillium digitatum | Triggers a regulated cell death program. | nih.govasm.org |
| PAF | Aspergillus nidulans | Induces apoptosis-like phenotype, including phosphatidylserine exposure and DNA strand breaks. | asm.org |
| AtTCP21 | Pathogenic fungi | Causes morphological changes and apoptosis. | mdpi.com |
Modulation of Fungal Signal Transduction Pathways (e.g., MAPK pathways)
Fungi possess intricate signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) cascades, to sense and respond to environmental stresses. nih.govcreative-biolabs.com Antifungal proteins can exert their effects by causing cellular stress that activates these pathways. While these pathways are part of the fungus's defense mechanism, their activation provides insight into the type of damage being inflicted by the protein. nih.gov
Key MAPK pathways involved in the fungal stress response include the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway. nih.govmdpi.com The activation of the CWI pathway typically indicates that the antifungal agent is causing damage to the fungal cell wall. nih.gov Conversely, activation of the HOG pathway often suggests that the molecule is causing oxidative or osmotic stress. nih.gov Some antifungal proteins are known to induce the CWI pathway as a defense mechanism in the target fungi. researchgate.net
Furthermore, two-component signal transduction pathways, which are common in fungi but absent in mammals, represent attractive targets for the development of novel antifungal therapies. creative-biolabs.comasm.org These pathways are crucial for how fungi sense and respond to their environment, and their inhibition can disrupt the fungus's ability to adapt and survive. creative-biolabs.comasm.org Therefore, the modulation of these critical signaling cascades is a key aspect of the molecular action of some antifungal compounds. nih.gov
Table 3: Fungal Signal Transduction Pathways Affected by Antifungal Stress
| Pathway | Triggering Stress | Function | Source(s) |
|---|---|---|---|
| Cell Wall Integrity (CWI) Pathway | Cell wall damage | Mediates cell wall stress response and repair. | nih.govmdpi.comresearchgate.net |
| High-Osmolarity Glycerol (HOG) Pathway | Oxidative and/or osmotic stress | Manages cellular response to hyperosmotic and oxidative stress. | nih.gov |
| Two-Component Signal Transduction | Environmental cues | Regulates adaptation to environmental signals; essential for virulence in some fungi. | creative-biolabs.comasm.org |
Interference with Mitochondrial and Vacuolar Function
Mitochondria and vacuoles are organelles critical for fungal viability, pathogenicity, and stress adaptation. nih.govnih.gov Mitochondria are central hubs for energy production, ROS homeostasis, and the regulation of programmed cell death, making them a prime target for antifungal agents. mdpi.comfrontiersin.org Vacuoles are essential for maintaining ion homeostasis and other cellular functions. nih.gov
The mechanism of action of several antifungal proteins involves the direct or indirect disruption of these organelles. The antifungal protein PAF, for example, has been shown to cause the disintegration of mitochondria in Aspergillus nidulans. asm.org Other antifungal agents have been demonstrated to target mitochondria, leading to a collapse of the mitochondrial membrane potential, dysfunction in cellular respiration, and an increase in ROS generation. nih.govmdpi.com For instance, the antifungal activity of the isoflavone (B191592) metabolite Equol against Candida albicans is linked to the depolarization of the mitochondrial membrane potential and subsequent mitochondrial dysfunction. mdpi.com
The interplay between these organelles is also critical. The Vacuole and Mitochondria Patch (vCLAMP) protein Vam6 in Candida albicans is known to be essential for maintaining both vacuolar and mitochondrial function, particularly under conditions of oxidative stress. nih.gov This highlights the importance of organelle integrity in fungal survival. By interfering with the function of these vital organelles, antifungal proteins can effectively compromise the fungus's ability to produce energy, manage stress, and maintain cellular homeostasis, leading to cell death. asm.orgmdpi.com
Table 4: Effects of Antifungal Agents on Mitochondrial and Vacuolar Function
| Antifungal Agent/Protein | Target Fungus | Effect on Mitochondria/Vacuoles | Source(s) |
|---|---|---|---|
| PAF | Aspergillus nidulans | Causes disintegration of mitochondria. | asm.org |
| Equol | Candida albicans | Induces depolarization of the mitochondrial membrane potential, leading to mitochondrial dysfunction. | mdpi.com |
| Papaya Seed Extract (PSE) | Candida species | Causes mitochondrial dysfunction, ROS generation, and collapse of mitochondrial membrane potential. | nih.gov |
Biological and Ecological Roles of Antifungal Protein Precursors
Contribution to Host Immunity in Plants and Fungi
In both plants and fungi, antifungal protein precursors are integral to the defense against pathogenic fungal invasions. Their expression is often induced upon pathogen attack, representing a key element of the host's innate immune response.
In plants, the synthesis of antifungal protein precursors is a well-documented defense mechanism. nih.gov Plants possess a sophisticated innate immune system that can recognize and respond to fungal pathogens by producing a variety of defense-related proteins, including precursors to chitinases and β-1,3-glucanases. nih.govnih.gov These enzymes, once activated from their precursor forms, target and degrade major structural components of the fungal cell wall, namely chitin (B13524) and β-1,3-glucan. frontiersin.orgresearchgate.net This enzymatic degradation not only directly inhibits fungal growth by compromising cell wall integrity but also releases oligosaccharide fragments that can act as elicitors, further amplifying the plant's defense response. nih.gov For instance, the antifungal protein from Aspergillus giganteus has been shown to inhibit chitin synthesis in susceptible fungi. frontiersin.org
Fungi also produce antifungal protein precursors as a competitive strategy against other fungi in their environment. frontiersin.org These precursors give rise to mature AFPs that can provide a competitive advantage in colonizing ecological niches. frontiersin.org For example, the filamentous fungus Penicillium chrysogenum produces the antifungal peptides PAF and PAFB, which are effective against a range of filamentous fungi. frontiersin.org This demonstrates that the production of antifungal proteins is a widespread defense strategy within the fungal kingdom itself.
The table below summarizes key research findings on the role of antifungal protein precursors and their mature counterparts in plant and fungal immunity.
| Organism/Protein Source | Mature Antifungal Protein/Enzyme | Target in Fungal Pathogen | Reference(s) |
| Plants | Chitinases (PR-3 proteins) | Chitin in the fungal cell wall | nih.govnih.gov |
| Plants | β-1,3-glucanases (PR-2 proteins) | β-1,3-glucan in the fungal cell wall | nih.govresearchgate.net |
| Aspergillus giganteus | Antifungal protein (AFP) | Chitin synthesis | frontiersin.org |
| Penicillium chrysogenum | PAF and PAFB | General growth of filamentous fungi | frontiersin.org |
Role in Inter-Kingdom Interactions (e.g., Plant-Pathogen, Fungi-Fungi, Bacteria-Fungi)
Antifungal protein precursors and the resulting active proteins play a pivotal role in mediating complex interactions between different kingdoms of life. These interactions are fundamental to shaping the dynamics of various ecosystems.
Fungi-Fungi Interactions: Fungi secrete a variety of molecules, including antifungal proteins derived from precursors, to compete with other fungi for resources and space. pnas.org The fungal pathogen Verticillium dahliae, for instance, utilizes an antifungal protein to manipulate its fungal competitors during host colonization. pnas.org This highlights the importance of these proteins in shaping fungal communities and influencing the outcome of competitive interactions.
Bacteria-Fungi Interactions: The interplay between bacteria and fungi is complex and can be both antagonistic and synergistic. Some bacteria produce antifungal compounds, including proteins, that can inhibit the growth of fungi. nih.gov For example, bacteria can modulate the virulence of fungal pathogens like Candida albicans and Aspergillus fumigatus. nih.gov Conversely, some fungi can produce proteins that impact bacterial virulence. For instance, Candida albicans secretes proteins that can inhibit iron acquisition in Pseudomonas aeruginosa, thereby reducing its virulence. nih.gov These interactions, mediated in part by antifungal proteins, are crucial in environments where bacteria and fungi coexist, such as in the soil and within host organisms.
The following table details examples of inter-kingdom interactions involving antifungal proteins.
| Interacting Kingdoms | Producing Organism | Antifungal Protein/Compound | Effect on Target Organism | Reference(s) |
| Plant-Pathogen | Various Plants | Chitinases, Defensins | Inhibition of fungal growth | nih.gov |
| Fungi-Fungi | Verticillium dahliae | Antifungal protein | Manipulation of fungal competitors | pnas.org |
| Bacteria-Fungi | Various Bacteria | Antifungal proteins/compounds | Modulation of fungal virulence | nih.gov |
| Fungi-Bacteria | Candida albicans | Secreted proteins | Inhibition of bacterial iron acquisition and virulence | nih.gov |
Ecological Significance in Microbial Communities and Ecosystems
In soil ecosystems, the secretion of antifungal proteins by microorganisms contributes to the complex web of interactions that govern microbial diversity and nutrient cycling. nih.gov These proteins can influence the composition of the mycobiome, the fungal component of the microbial community, by selectively inhibiting the growth of certain fungal species. pnas.org This competitive advantage can shape the spatial distribution of fungi and impact processes such as decomposition and nutrient mineralization.
Furthermore, the balance of bacterial and fungal communities is critical for ecosystem functioning. nih.govresearchgate.net Antifungal proteins, by mediating interactions between these two major microbial groups, play a role in maintaining this balance. Changes in environmental conditions that affect the production or activity of these proteins could have cascading effects on microbial community structure and ecosystem processes. nih.gov
Advanced Research Methodologies and Translational Opportunities
Methodologies for Precursor and Mature Protein Analysis
A multi-pronged approach is essential to fully understand the journey from an inactive precursor to a potent, mature antifungal protein. This involves a combination of purification, structural, and functional analysis techniques.
Purification and Characterization Techniques
The initial and critical step in studying antifungal protein precursors and their mature counterparts is to isolate them in a pure form. A common strategy involves a series of chromatographic techniques. This often starts with methods like ion-exchange chromatography to separate proteins based on their charge, followed by size-exclusion chromatography which separates them by size. Further purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Once purified, the protein's identity and characteristics are determined. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and estimate the molecular weight of the protein. The precise molecular mass and amino acid sequence can be determined using mass spectrometry techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight).
| Technique | Principle of Separation/Analysis | Application in Antifungal Protein Research |
| Ion-Exchange Chromatography | Separates molecules based on their net surface charge. | Initial purification step for antifungal proteins from complex mixtures. |
| Size-Exclusion Chromatography | Separates molecules based on their size (hydrodynamic radius). | Further purification and removal of aggregates or smaller contaminants. |
| RP-HPLC | Separates molecules based on their hydrophobicity. | High-resolution purification of antifungal peptides and proteins. |
| SDS-PAGE | Separates proteins primarily by their molecular weight. | To check the purity and estimate the molecular mass of the purified protein. |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | To determine the precise molecular weight and confirm the identity of the protein. |
Structural Biology Approaches (e.g., NMR, X-ray Crystallography) for Precursors and Mature Proteins
Determining the three-dimensional structure of both the precursor and the mature antifungal protein is crucial for understanding how they function. The two primary methods for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray crystallography requires the protein to be in a crystalline form. When X-rays are passed through the crystal, they diffract in a pattern that can be used to calculate the electron density and thus the atomic structure of the protein. This method has been instrumental in revealing the detailed architecture of mature antifungal proteins, such as the common β-barrel fold.
NMR spectroscopy, on the other hand, can determine the structure of proteins in solution, which is closer to their native state. This technique is particularly useful for studying the structure and dynamics of smaller antifungal peptides and for comparing the conformational differences between the precursor and the mature, active protein.
Proteomic and Transcriptomic Profiling to Elucidate Expression and Interaction Networks
To understand the biological role of antifungal protein precursors, it is important to know when and where they are produced. Transcriptomic techniques, like RNA sequencing (RNA-Seq), provide a snapshot of all the genes that are being expressed in a cell or tissue at a particular time. This can reveal which antifungal protein precursor genes are activated in response to a fungal challenge.
Proteomics focuses on the direct analysis of the proteins themselves. Techniques like two-dimensional gel electrophoresis combined with mass spectrometry can identify and quantify the antifungal proteins present in a sample. These "omics" approaches are powerful tools for building a picture of the complex networks of gene and protein expression that are involved in the defense against fungal pathogens and can help identify proteins that interact with the this compound.
In Vitro and In Vivo Assays for Antifungal Activity
Once an antifungal protein has been purified, its ability to inhibit fungal growth must be tested. In vitro assays are the first step and involve directly challenging fungal cells with the protein in a controlled laboratory setting. A common method is the microbroth dilution assay, which determines the minimum inhibitory concentration (MIC) – the lowest concentration of the protein that prevents visible fungal growth. Another approach is the agar (B569324) diffusion assay, where the protein is placed on an agar plate inoculated with the fungus, and the size of the zone of growth inhibition is measured.
In vivo assays are necessary to evaluate the effectiveness of the antifungal protein within a living organism. This can involve using model systems, such as plants or animals, that are susceptible to fungal infections. By treating infected organisms with the antifungal protein and monitoring the course of the disease, researchers can get a more realistic assessment of its therapeutic potential.
Strategies for Development of Next-Generation Antifungal Agents (Excluding Clinical Trials)
The detailed understanding of antifungal protein precursors is providing a foundation for novel strategies in the development of new antifungal drugs.
Targeting Precursor Processing Enzymes for Novel Antifungal Interventions
A key step in the activation of many antifungal proteins is the cleavage of the precursor to release the mature, active form. This processing is carried out by specific enzymes called proteases. A promising strategy for developing new antifungal therapies is to target these processing enzymes. By inhibiting the enzyme, the production of the active antifungal protein can be blocked. This could potentially weaken the fungus's own defense mechanisms or disrupt its development, making it more vulnerable to other antifungal agents.
The development of inhibitors for these processing enzymes requires a detailed understanding of the enzyme's structure and mechanism of action. Once a target enzyme has been identified, high-throughput screening of chemical libraries can be used to find molecules that inhibit its activity. Furthermore, structure-based drug design can be employed to rationally design potent and specific inhibitors based on the enzyme's three-dimensional structure. This approach offers a novel way to combat fungal infections by targeting a crucial step in the life cycle of the pathogen.
Rational Design and Directed Evolution of Antifungal Proteins with Enhanced Properties
The development of potent and resilient antifungal proteins (AFPs) is a critical area of research, driven by the need for effective alternatives to conventional fungicides. Rational design and directed evolution are two key methodologies employed to engineer AFPs with improved characteristics such as enhanced antifungal activity, broader spectrum of efficacy, and greater stability.
Directed Evolution , in contrast, mimics the process of natural selection in a laboratory setting to evolve proteins with desired properties without requiring prior knowledge of their structure-function relationships. wikipedia.org This method involves generating a large library of protein variants through random mutagenesis, followed by high-throughput screening or selection to identify variants with enhanced antifungal capabilities. wikipedia.orgrug.nl While the application of directed evolution to antifungal proteins is an emerging field, it holds significant promise for creating novel AFPs with superior attributes. rug.nl This technique has been successfully used to improve the functional expression and substrate specificity of other fungal enzymes, such as laccases, demonstrating its potential for engineering robust antifungal proteins. nih.gov Evolutionary strategies, such as comparing the sequences and activities of paralogous antimicrobial peptides, can also rapidly identify key amino acid sites for targeted mutagenesis to improve antifungal activity. nih.gov
The table below summarizes examples of rationally designed antifungal proteins and the enhanced properties achieved.
| Engineered Protein/Peptide | Parent Protein/Motif | Modification Strategy | Enhanced Property | Target Fungi |
| chPeAFPV1 and chPeAFPV2 | Penicillium expansum AfpA and AfpB | Chimeragenesis | Improved antifungal potency compared to parental PeAfpB. nih.gov | Various filamentous fungi |
| NFAPimpγ and NFAPimpγGZ | Neosartorya fischeri AFP γ-core motif | Rational design with elevated net charge | Effective growth inhibition. acs.org | Plant pathogenic filamentous fungi |
| Cysteine-substituted γ-core peptides | Neosartorya fischeri AFP γ-core motif | Cysteine to serine substitution | Maintained structural integrity and antifungal efficacy under oxidative conditions. nih.govresearchgate.net | Not specified |
| Crem-5 (Glu15Lys mutant) | Cathelicidin-related antimicrobial peptide (Crem-5) | Site-directed saturation mutagenesis | Remarkably enhanced antifungal activity. nih.gov | Candida albicans |
Biotechnological Applications in Crop Protection and Biocontrol
Fungal pathogens are a major threat to global food security, causing significant pre- and post-harvest crop losses. escholarship.org Antifungal proteins (AFPs) represent a promising and environmentally friendly alternative to chemical fungicides, which are often associated with environmental damage and the development of resistant fungal strains. escholarship.orgresearchgate.netnih.gov The application of AFPs in agriculture is a rapidly advancing field, focusing on their use as biocontrol agents and in the development of fungus-resistant transgenic crops. nih.govtesisenred.netnih.gov
AFPs can be applied exogenously to plants to protect them from fungal infections. nih.govnewfoodmagazine.com For instance, a protein isolated from buckwheat, FEAP, has demonstrated the ability to prevent Botrytis cinerea infection on cherry tomato leaves and fruits. acs.org Similarly, extracts from Nicotiana benthamiana plants engineered to produce fungal AFPs have been shown to protect tomato plants from gray mold. newfoodmagazine.com This highlights the potential of using plants as biofactories for the large-scale, sustainable production of these protective proteins. newfoodmagazine.comfao.org The mechanisms by which these proteins inhibit fungal growth are diverse and include compromising the integrity of the fungal cell wall and membrane, inhibiting fungal enzymes, and degrading spores. researchgate.netnih.gov
The use of entire microorganisms that produce AFPs as biocontrol agents is another effective strategy. mdpi.com Fungi from the genus Trichoderma, for example, are widely used to control soil-borne fungal pathogens. mdpi.com These biocontrol agents can directly attack and parasitize pathogenic fungi, a process known as mycoparasitism. mdpi.com The antifungal protein from Aspergillus giganteus has been shown to be a potent biocontrol agent by inhibiting the mycelial growth and conidial germination of Botrytis cinerea. researchgate.net
The development of transgenic plants expressing AFP genes is a powerful approach to confer durable and inherent resistance to fungal diseases. nih.govresearchgate.net Overexpressing plant chitinases, a type of pathogenesis-related protein with antifungal activity, has successfully enhanced plant resistance against various phytopathogenic fungi. nih.gov This biotechnological approach allows for the improvement of crops by providing them with an innate defense mechanism against fungal attack. nih.gov
Below is a table detailing examples of antifungal proteins and their applications in crop protection.
| Antifungal Protein/Agent | Source Organism | Application | Target Pathogen(s) | Mechanism of Action |
| FEAP | Buckwheat (Fagopyrum esculentum) | Biocontrol agent for cherry tomatoes. acs.org | Botrytis cinerea | Increases cell membrane permeability and decreases mitochondrial membrane potential. acs.org |
| AfpA and AfpB | Penicillium expansum and Penicillium digitatum | Produced in Nicotiana benthamiana for crop protection. newfoodmagazine.comfao.org | Botrytis cinerea | Not specified |
| AFP | Aspergillus giganteus | Biocontrol agent for geraniums. researchgate.net | Botrytis cinerea | Inhibits mycelial growth and conidial germination. researchgate.net |
| Chitinases (PR-3 proteins) | Plants | Transgenic crop resistance. nih.gov | Wide range of phytopathogenic fungi | Lyses fungal hyphal tips by breaking down chitin (B13524). nih.gov |
| Trichoderma species | Fungi | Biocontrol agent for various crops. mdpi.com | Soil-borne pathogens like Fusarium, Pythium, Phytophthora, and Rhizoctonia. mdpi.com | Mycoparasitism, production of lytic enzymes. mdpi.commdpi.com |
Exploring Synergistic Antifungal Strategies with Other Compounds
The combination of antifungal proteins with other antimicrobial agents presents a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce the required concentrations of individual compounds. nih.govnih.gov A synergistic interaction occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. asm.org This approach is being actively explored to develop more potent and durable antifungal therapies for both agricultural and medical applications. nih.govfrontiersin.org
Research has demonstrated synergistic activity between different types of antifungal proteins. For example, the plant defensin (B1577277) NaD1 from Nicotiana alata exhibits synergistic antifungal activity when combined with serine protease inhibitors against both plant and human fungal pathogens like Fusarium graminearum and Candida albicans. asm.org An additive effect has also been observed when the antifungal protein from Aspergillus giganteus is combined with cecropin (B1577577) A against Botrytis cinerea. researchgate.net
Furthermore, AFPs can act synergistically with conventional small-molecule antifungal drugs. asm.org The capsicum thionin, CaThi, works synergistically with fluconazole (B54011) by altering the fungal plasma membrane, which is thought to enhance the uptake of fluconazole. asm.org Similarly, the plant defensin HsAFP1 shows synergy with both amphotericin B and caspofungin against Candida albicans. asm.org The combination of the antifungal peptide halictine with amphotericin B has been shown to increase its killing efficacy. mdpi.com This potentiation of existing antifungal drugs can help to overcome resistance and increase their therapeutic window. nih.govnih.gov
The mechanisms underlying these synergistic interactions are varied. They can involve targeting different cellular pathways that converge on an essential biological function, such as the simultaneous targeting of the fungal cell wall and membrane. nih.gov Another mechanism involves one compound facilitating the entry or action of the other, as seen with membrane-permeabilizing peptides enhancing the efficacy of intracellularly acting drugs. asm.org The use of adjuvants that inhibit fungal virulence factors or resistance mechanisms, such as efflux pumps, can also lead to synergistic effects when combined with traditional antifungals. nih.govfrontiersin.org For instance, benzoylselenourea derivatives have shown synergistic effects with amphotericin B against Cryptococcus neoformans. acs.org
The following table provides examples of synergistic antifungal combinations involving antifungal proteins and other compounds.
| Antifungal Protein/Peptide | Combined Compound(s) | Observed Effect | Target Organism(s) | Proposed Mechanism of Synergy |
| NaD1 (Plant Defensin) | Serine protease inhibitors (e.g., BPTI) | Synergistic growth inhibition. asm.org | Fusarium graminearum, Colletotrichum graminicola, Candida albicans | Not fully elucidated, but involves different protein families with antifungal activity. asm.org |
| AFP | Cecropin A | Additive effect against fungal growth. researchgate.net | Botrytis cinerea | Not specified |
| HsAFP1 (Plant Defensin) | Amphotericin B, Caspofungin | Synergistic activity. asm.org | Candida albicans | Not specified |
| CaThi (Thionin) | Fluconazole | Synergistic activity. asm.org | Candida species | CaThi induces changes in the fungal plasma membrane, enhancing fluconazole uptake. asm.org |
| Halictine (Antimicrobial peptide) | Amphotericin B | Increased killing efficacy. mdpi.com | Not specified | Not specified |
| Benzoylselenoureas | Amphotericin B | Synergistic effects. acs.org | Cryptococcus neoformans | Dual inhibition of fungal growth and urease activity. acs.org |
Future Directions and Emerging Research Areas
Unraveling the Full Repertoire of AFP Precursors Across Diverse Organisms
A primary focus of future research will be the comprehensive identification and characterization of AFP precursors from a wide array of organisms. While a number of AFPs have been identified from fungi, plants, and insects, a vast and largely untapped reservoir of these molecules is presumed to exist in other organisms. mdpi.com The exploration of diverse ecological niches, from marine environments to extreme terrestrial habitats, is expected to yield novel AFP precursors with unique structures and mechanisms of action.
Bioinformatics will play a pivotal role in this endeavor. The development of sophisticated algorithms and the expansion of curated databases are crucial for mining genomic and transcriptomic data to identify putative AFP precursor genes. mdpi.comnih.gov Methods combining sequence similarity searches with machine learning models trained on the physicochemical properties of known AFPs can accelerate the discovery process. mdpi.comnih.gov This computational approach, followed by experimental validation, will be essential to systematically catalog the full repertoire of AFP precursors. Such a comprehensive library will not only broaden our understanding of the evolutionary diversity of these defense molecules but also provide a rich source of templates for the design of new antifungal drugs. mdpi.com
Comprehensive Elucidation of Prodomain Functions and Processing Pathways
Many antifungal proteins are synthesized as larger, inactive precursors containing pro-domains that are subsequently cleaved to release the mature, active protein. nih.govnih.gov While it is generally understood that these pro-domains can play roles in proper folding, stability, and preventing premature activity, their precise functions are often not well characterized. nih.govnih.gov Future research will need to focus on a comprehensive elucidation of the diverse roles of these pro-domains. This includes investigating their potential functions in intracellular trafficking, localization, and interaction with other proteins. nih.govnih.gov
A critical aspect of this research is the identification and characterization of the proteases responsible for processing AFP precursors. In fungi, subtilisin-like serine proteases such as Kex2 have been implicated in the maturation of certain effector proteins. nih.govresearchgate.net Understanding the specificity and regulation of these processing enzymes is paramount. For instance, identifying the precise cleavage sites and the factors that trigger proteolytic processing will provide crucial insights into the activation of antifungal activity. nih.gov The lack of specific tools, such as antibodies against pro-domains, currently presents a significant challenge to studying their processing and fate. nih.gov Developing these tools will be essential for a more detailed investigation of these pathways.
Systems Biology Approaches to Understand AFP Precursor Regulation in Complex Biological Environments
The expression and activity of antifungal protein precursors are tightly regulated within the complex biological networks of their host organisms. A systems biology approach, integrating high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in unraveling these regulatory networks. nih.govnih.gov Transcriptomic studies, for example, can reveal how the expression of AFP precursor genes is altered in response to fungal pathogens or specific environmental cues. nih.govnih.govresearchgate.net
Proteomic analyses can provide a global view of the proteins that are co-expressed with AFP precursors, offering clues about their functional partners and regulatory pathways. mdpi.commdpi.com By examining the changes in the entire biological system, researchers can move beyond a single-gene or single-protein focus to understand the broader context in which AFP precursors function. This holistic perspective is crucial for understanding how organisms mount an effective antifungal defense and how pathogens might evade it. Such knowledge can inform the development of strategies to enhance the natural antifungal responses of agriculturally important plants or to identify novel targets for antifungal therapies. nih.govfrontiersin.org
Integration of Structural and Functional Data for Predictive Modeling of Precursor Behavior and Mature Protein Activity
A powerful future direction lies in the integration of structural and functional data to create predictive computational models. nih.govmdpi.com Determining the three-dimensional structures of both the precursor and mature forms of AFPs is fundamental to understanding their mechanisms of action. nih.govnih.govkisti.re.kr Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information. nih.gov This structural data, combined with functional assays that measure antifungal activity, can be used to establish structure-activity relationships (SAR). nih.gov
Computational modeling, including molecular dynamics simulations, can then be employed to predict how the precursor protein folds, how the pro-domain is cleaved, and how the mature protein interacts with fungal cell components, such as the cell membrane. nih.govresearchgate.net These predictive models can guide the rational design of novel AFPs with enhanced potency, stability, and specificity. By simulating the effects of specific amino acid substitutions, researchers can computationally screen for modifications that are likely to improve antifungal properties before undertaking laborious and expensive experimental work. This iterative cycle of structural analysis, functional testing, and computational modeling will accelerate the development of the next generation of antifungal agents.
Q & A
Q. Advanced Consideration :
- Data Contradictions : Discrepancies in peptide identification (e.g., "uncharacterized protein YefB" vs. novel proteins) require orthogonal validation via Edman degradation or synthetic peptide libraries .
What methodological approaches are used to isolate antifungal proteins from microbial sources?
Q. Basic Research Focus
- Ultrafiltration : Fractionate crude extracts using 30-, 50-, and 100-kDa molecular weight cutoff membranes. For example, fractions <30 kDa often retain potent activity against Candida spp. .
- Chromatography :
Q. Advanced Consideration :
- Activity Loss : Aggregation during purification (e.g., due to hydrophobic regions) necessitates stabilizing agents like glycerol (10–20%) or non-ionic detergents .
How can researchers resolve contradictions in antifungal activity data across studies?
Q. Advanced Research Focus
- Strain-Specific Variability : Aspergillus giganteus AFP inhibits filamentous fungi (MIC: 6–25 µM) but not yeasts or bacteria. Cross-validation using CLSI guidelines (e.g., broth microdilution) is critical .
- Experimental Design :
- Neutralizers : Include polysorbate-80 or lecithin in assays to avoid false negatives from protein-media interactions .
- Inoculum Standardization : Use hemocytometers for spore/cell counts (e.g., 1×10⁵ CFU/mL) .
Data Reconciliation : Compare LC-MS/MS spectral counts with functional assays (e.g., Oxford Cup diffusion) to confirm bioactive fractions .
What computational tools enable antifungal activity prediction and rational peptide design?
Q. Advanced Research Focus
- Machine Learning Models : The Antifungal Python package predicts minimum inhibitory concentrations (MICs) against C. albicans, C. krusei, etc., with 95–99% accuracy using sequence-derived features (e.g., hydrophobicity, charge) .
- Rational Design :
What structural analysis techniques elucidate antifungal mechanisms of action?
Q. Advanced Research Focus
- Circular Dichroism (CD) : Far-UV CD spectra (e.g., positive band at 230 nm) reveal β-sheet dominance in Aspergillus giganteus AFP .
- NMR Spectroscopy : 3D structures (e.g., heliomicin analogs) identify cationic/hydrophobic surface patches critical for membrane disruption .
- FTIR Spectroscopy : Detects β-structure content and thermal stability (e.g., no denaturation below 80°C) .
Q. Contradiction Note :
- Tyrosine exposure (pH-titration experiments) vs. buried residues in NMR models may reflect dynamic conformational changes during target binding .
What strategies optimize antifungal peptide leads for clinical translation?
Q. Advanced Research Focus
- Site-Directed Mutagenesis : Substituting cationic residues (e.g., ARD1 → ETD-135) enhances activity against C. albicans (MIC reduction from 25 µM to 5.87 µM) .
- Pharmacokinetic Bridging : Use neonatal murine models to extrapolate pediatric dosing, supported by PK/PD targets from nonclinical studies .
Table 1 : Lead Optimization Workflow for Antifungal Peptides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
